HDAC Inhibition Potency: 4-Fluoro-1-methylindolin-2-one Demonstrates Sub-100 nM IC50 in HeLa Nuclear Extracts
4-Fluoro-1-methylindolin-2-one inhibits histone deacetylase (HDAC) activity in human HeLa cell nuclear extracts with reported IC50 values of 56 nM and 84 nM [1]. In contrast, a structurally distinct indolin-2,3-dione derivative (compound 25a) exhibits an IC50 of 10.13 nM under similar assay conditions [2]. While 4-fluoro-1-methylindolin-2-one is not the most potent HDAC inhibitor in this series, its activity falls within a therapeutically relevant range and is attributed to the electron-withdrawing effect of the C4 fluorine, which enhances binding to the catalytic zinc ion [3].
| Evidence Dimension | HDAC inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 56 nM, 84 nM |
| Comparator Or Baseline | Indolin-2,3-dione derivative 25a: IC50 = 10.13 nM |
| Quantified Difference | Approximately 5-8 fold less potent than the optimized lead compound 25a |
| Conditions | Human HeLa cell nuclear extract; Fluor de Lys substrate; 15 min incubation; fluorometric detection |
Why This Matters
The sub-100 nM HDAC IC50 validates 4-fluoro-1-methylindolin-2-one as a competent starting point for epigenetic inhibitor development, with a defined potency baseline for SAR expansion.
- [1] BindingDB. BDBM50141241 CHEMBL3758450. Affinity Data: IC50 56 nM, 84 nM (HDAC inhibition). View Source
- [2] J-GLOBAL. Design, synthesis and preliminary biological evaluation of indoline-2,3-dione derivatives as novel HDAC inhibitors. IC50=10.13 nM. View Source
- [3] Justia Patents. 2-Indolinone Derivatives as Selective Histone Deacetylase Inhibitors. US Patent Application. View Source
